Chloromethyl dodecanoate
CAS No.: 61413-67-0
Cat. No.: VC20866037
Molecular Formula: C13H25ClO2
Molecular Weight: 248.79 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 61413-67-0 |
|---|---|
| Molecular Formula | C13H25ClO2 |
| Molecular Weight | 248.79 g/mol |
| IUPAC Name | chloromethyl dodecanoate |
| Standard InChI | InChI=1S/C13H25ClO2/c1-2-3-4-5-6-7-8-9-10-11-13(15)16-12-14/h2-12H2,1H3 |
| Standard InChI Key | XCHDYWCWXAASER-UHFFFAOYSA-N |
| SMILES | CCCCCCCCCCCC(=O)OCCl |
| Canonical SMILES | CCCCCCCCCCCC(=O)OCCl |
Introduction
| Parameter | Value |
|---|---|
| CAS Number | 61413-67-0 |
| Molecular Formula | C₁₃H₂₅ClO₂ |
| Molecular Weight | 248.79 g/mol |
| IUPAC Name | Chloromethyl dodecanoate |
| Alternative Names | Dodecanoic acid, chloromethyl ester |
| Standard InChI | InChI=1S/C13H25ClO2/c1-2-3-4-5-6-7-8-9-10-11-13(15)16-12-14/h2-12H2,1H3 |
| Standard InChIKey | XCHDYWCWXAASER-UHFFFAOYSA-N |
The compound features a long hydrocarbon chain derived from dodecanoic acid, with a chloromethyl group attached via an ester linkage. This structure confers both lipophilic properties (from the hydrocarbon chain) and reactive functionality (from the chloromethyl group), making it versatile for various chemical transformations .
Physical and Chemical Properties
Chloromethyl dodecanoate exhibits physical properties that reflect its molecular structure, combining characteristics of fatty acid derivatives with the reactivity of chloromethyl compounds.
Physical Properties
The compound exists as a liquid at room temperature, consistent with other medium-chain fatty acid derivatives. Its notable physical properties include its retention behavior in gas chromatography, which has been documented across different temperature conditions .
Table 2: Kovats' Retention Index Data for Chloromethyl Dodecanoate on Non-Polar Columns
| Column Type | Active Phase | Temperature (°C) | Kovats' Index (I) |
|---|---|---|---|
| Capillary | SE-30 | 140 | 1682 |
| Capillary | SE-30 | 160 | 1694 |
| Capillary | SE-30 | 180 | 1684 |
| Capillary | SE-30 | 200 | 1691 |
These retention indices are valuable for analytical identification and purity assessment of chloromethyl dodecanoate in complex mixtures .
Chemical Reactivity
The chemical behavior of chloromethyl dodecanoate is primarily determined by two reactive sites:
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The chloromethyl group, which can undergo nucleophilic substitution reactions with various nucleophiles such as amines, alcohols, and thiols.
-
The ester linkage, which can participate in hydrolysis and transesterification reactions under appropriate conditions.
The chlorine atom serves as an excellent leaving group, making this compound particularly valuable in synthetic chemistry where nucleophilic substitution is required for building more complex structures.
Synthesis Methods
Standard Synthesis Route
The most common method for synthesizing chloromethyl dodecanoate involves the esterification of dodecanoic acid with chloromethanol in the presence of an acid catalyst. This reaction follows standard esterification principles, producing water as a by-product.
The reaction can be represented as:
CH₃(CH₂)₁₀COOH + ClCH₂OH → CH₃(CH₂)₁₀COOCH₂Cl + H₂O
This synthesis typically requires careful control of reaction conditions, including temperature and catalyst concentration, to achieve optimal yields and minimize side reactions.
Alternative Synthesis Approaches
While the direct esterification is the most straightforward approach, alternative synthesis methods may include:
-
Transesterification of methyl dodecanoate with chloromethanol
-
Reaction of dodecanoyl chloride with chloromethanol
-
Chlorination of methyl dodecanoate at the α-carbon position
Each method offers different advantages in terms of yield, purity, and scalability depending on the specific requirements of the synthesis.
Applications in Chemical Research
Chloromethyl dodecanoate has found diverse applications across chemical research and development fields, particularly in areas requiring reactive intermediates with lipophilic properties.
Analytical Chemistry Applications
In analytical chemistry, chloromethyl dodecanoate serves as a reference compound in mass spectrometry, providing predictable ionization patterns that aid in identifying other compounds based on their mass-to-charge ratios. Its well-characterized fragmentation pattern makes it valuable for method development and instrument calibration.
Organic Synthesis
The compound's primary value lies in its role as an intermediate for synthesizing complex molecules. The reactive chloromethyl group can undergo nucleophilic substitution reactions with various nucleophiles such as amines, alcohols, and thiols, enabling the attachment of the dodecanoate moiety to diverse molecular scaffolds.
Pharmaceutical Research
In pharmaceutical research, chloromethyl dodecanoate has been utilized in the synthesis of phospholipid analogs and drug delivery systems. Specifically, it has been employed in creating "2-((((Dodecanoyloxy)methoxy)(hexadecyloxy)phosphoryl)oxy)-N,N,N-trimethylethan-1-aminium chloride," a compound designated as ME12 that appears to have potential in dual gene delivery applications .
This application leverages the compound's ability to introduce the dodecanoate chain into more complex structures through the reactive chloromethyl group, contributing to the development of novel pharmaceutical agents .
Comparative Analysis
Comparison with Related Compounds
Table 3: Comparison of Chloromethyl Dodecanoate with Related Compounds
| Compound | Molecular Weight (g/mol) | Key Structural Feature | Primary Application |
|---|---|---|---|
| Chloromethyl dodecanoate | 248.79 | Chloromethyl ester of dodecanoic acid | Synthetic intermediate |
| Chloromethyl decanoate | 220.74 | Chloromethyl ester of decanoic acid | Synthetic intermediate |
| Dodecanoic acid | 200.32 | Carboxylic acid | Surfactant, food ingredient |
| Methyl dodecanoate | 214.34 | Methyl ester of dodecanoic acid | Flavoring, fragrance |
Chloromethyl dodecanoate differs from chloromethyl decanoate primarily in the length of the carbon chain (C12 vs. C10), which affects its lipophilicity and membrane-interacting properties . The chloromethyl group distinguishes these compounds from simple methyl esters by providing reactive functionality for further synthetic transformations.
Research Applications and Future Directions
Current Research Applications
Recent research has demonstrated the utility of chloromethyl dodecanoate in designing phospholipid analogs for gene delivery applications. The compound serves as a key reagent in the synthesis of antiproliferative phospholipid derivatives with potential therapeutic applications .
The ability of chloromethyl dodecanoate to introduce the dodecanoyl chain into complex structures through nucleophilic substitution has made it valuable in developing novel pharmaceutical agents, particularly those requiring lipophilic moieties for membrane interaction or improved pharmacokinetics .
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